[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate
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Overview
Description
The compound [(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate is a complex organic molecule known for its significant biological activity. It is commonly referred to as 6’-Iodoresiniferatoxin (6’-IRTX) and is a potent agonist of the TRPV1 receptor, which is involved in the sensation of pain and heat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate involves multiple steps, including the formation of the pentacyclic core and the subsequent functionalization of the aromatic ring. The reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. It requires precise control of reaction conditions and purification processes to ensure high yield and purity. Techniques such as chromatography and crystallization are commonly employed in the purification stages .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted aromatic compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in the study of TRPV1 receptor function and its role in pain sensation and thermoregulation.
Medicine: Investigated for its potential therapeutic applications in pain management and treatment of conditions like neuropathic pain.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily through the activation of the TRPV1 receptor. This receptor is a non-selective cation channel that is activated by heat, acidic conditions, and certain chemical ligands. Upon activation, the receptor allows the influx of calcium and sodium ions, leading to the sensation of pain and heat. The molecular targets and pathways involved include the modulation of intracellular calcium levels and the activation of downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Capsaicin: Another TRPV1 agonist known for its presence in chili peppers.
Resiniferatoxin: A more potent TRPV1 agonist derived from the resin of the Euphorbia plant.
Uniqueness
[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate is unique due to its high potency and specificity for the TRPV1 receptor. Its complex structure also allows for a wide range of chemical modifications, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C37H39IO9 |
---|---|
Molecular Weight |
754.6 g/mol |
IUPAC Name |
[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate |
InChI |
InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)14-24(17-34(42)28(37)13-21(3)32(34)41)19-44-29(40)15-25-11-12-27(39)31(43-5)30(25)38/h6-14,22,26,28,33,39,42H,1,15-19H2,2-5H3/t22-,26+,28-,33-,34-,35-,36-,37-/m1/s1 |
InChI Key |
IMTPTSBICCCMPL-CRGJRTCVSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=C(C(=C(C=C6)O)OC)I)O)C)O[C@](O3)(O2)CC7=CC=CC=C7)C(=C)C |
Canonical SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=C(C(=C(C=C6)O)OC)I)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Origin of Product |
United States |
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